Inz-5

Antifungal Cytochrome bc1 Selectivity

Inz-5 is a fungal-selective mitochondrial cytochrome bc1 inhibitor identified from a high-throughput screen for reversing fluconazole resistance in Candida albicans. Its 28-fold selectivity over human Complex III, unique ability to convert azole antifungals from fungistatic to fungicidal, and prevention of drug resistance evolution make it the superior choice for antifungal synergy studies. Ideal for in vitro/in vivo virulence research and cryo-EM structural investigations (PDB: 7RJE). Select this compound for unmatched functional specificity, not achievable with non-selective bc1 inhibitors like antimycin A or strobilurins.

Molecular Formula C18H14F4N6
Molecular Weight 390.3 g/mol
Cat. No. B15559108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInz-5
Molecular FormulaC18H14F4N6
Molecular Weight390.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H14F4N6/c1-10-4-3-5-12-16(13-8-11(18(20,21)22)6-7-14(13)19)25-28(17(10)12)9-15-23-26-27(2)24-15/h3-8H,9H2,1-2H3
InChIKeyMMEFXWUINPSTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inz-5: A Fungal-Selective Cytochrome bc1 Inhibitor with Defined Potency and Resistance Prevention Profile


Inz-5 is a synthetic indazole derivative that acts as a fungal-selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) [1]. It was identified from a high-throughput screen of 300,000 compounds for its ability to reverse fluconazole resistance in Candida albicans [2]. The compound has an optimized half-maximal inhibitory concentration (IC50) of 0.4 µM against fungal cytochrome bc1 and exhibits 28-fold selectivity over the human ortholog [1]. Its mechanism of action involves altering the equilibrium of Rieske head domain positions within Complex III, as visualized by cryo-electron microscopy [3]. Inz-5 is also noted for its ability to impair fungal virulence and prevent the evolution of drug resistance [1].

Why Inz-5 Cannot Be Replaced by Generic Cytochrome bc1 Inhibitors: Selectivity and Functional Consequences


While several chemical classes inhibit the cytochrome bc1 complex (e.g., antimycin A, myxothiazol, strobilurins), their utility in fungal research or therapeutic contexts is limited by a lack of fungal selectivity or distinct functional outcomes. Inz-5 is differentiated by its 28-fold selectivity for fungal over human cytochrome bc1 [1], a property not uniformly shared by all bc1 inhibitors. More critically, Inz-5 uniquely converts the azole antifungals from fungistatic to fungicidal agents [1], a functional synergy that is not a class-wide feature of bc1 inhibition. Furthermore, its specific binding mode alters the Rieske head domain equilibrium [2], which may underpin its ability to prevent the evolution of drug resistance [1]. These properties are not interchangeable with other bc1 inhibitors and directly impact experimental design and potential therapeutic applications.

Quantitative Differentiation of Inz-5: Head-to-Head and Cross-Study Comparative Data


Inz-5 Fungal Selectivity: A 28-Fold Window Over Human Cytochrome bc1

Inz-5 demonstrates 28-fold selectivity for fungal mitochondrial cytochrome bc1 over the human ortholog [1]. This selectivity is a key differentiator from broad-spectrum bc1 inhibitors like antimycin A, which potently inhibit both fungal and mammalian complexes, leading to cytotoxicity.

Antifungal Cytochrome bc1 Selectivity

Inz-5 Synergistic Conversion of Azoles from Fungistatic to Fungicidal

Inz-5 converts the azole antifungal fluconazole from a fungistatic to a fungicidal agent against C. albicans [1]. This functional synergy is not observed with other bc1 inhibitors like myxothiazol or stigmatellin, which do not potentiate azole killing.

Antifungal Synergy Drug Resistance

Inz-5 Prevents Evolution of Azole Resistance in Serial Passage Assays

In serial passage experiments, C. albicans rapidly developed resistance to fluconazole alone (MIC increased >64-fold), but the addition of Inz-5 completely prevented this resistance evolution [1]. This effect is not a general property of bc1 inhibitors; for example, antimycin A does not prevent azole resistance emergence.

Antifungal Drug Resistance Evolution

Optimal Application Scenarios for Inz-5 Based on Validated Evidence


Combination Therapy Studies to Overcome Azole Tolerance and Resistance

Inz-5 is ideally suited for in vitro and in vivo studies investigating synergistic antifungal combinations. Its ability to convert fluconazole from fungistatic to fungicidal [1] and to prevent the evolution of azole resistance [1] makes it a critical component in experiments designed to eradicate persistent fungal populations or to study mechanisms of drug tolerance.

Fungal Virulence and Host-Pathogen Interaction Research

Given that Inz-5 impairs fungal virulence by restricting metabolic flexibility and adaptation to the macrophage phagosome [1], it is a key tool for dissecting the role of mitochondrial respiration in fungal pathogenesis. Researchers studying C. albicans virulence in murine models or ex vivo macrophage infection assays will find Inz-5 uniquely suited for these investigations.

Structural and Mechanistic Studies of Fungal Complex III

The high-resolution cryo-EM structure of C. albicans Complex III bound to Inz-5 (PDB: 7RJE) provides an atomic-level understanding of its binding mode and its effect on Rieske head domain dynamics [2]. This structural information makes Inz-5 a preferred ligand for studies examining the Q-cycle mechanism, inhibitor binding, and conformational changes in fungal respiratory complexes.

Selective Chemical Biology Probes for Mitochondrial Function

With a 28-fold selectivity window over human cytochrome bc1 [1], Inz-5 is a superior tool for chemical biology experiments requiring specific inhibition of fungal respiration without confounding effects on host cell metabolism in co-culture systems or in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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